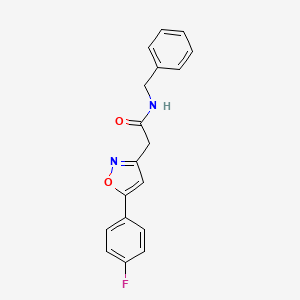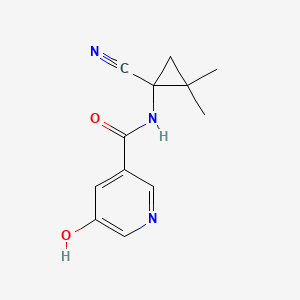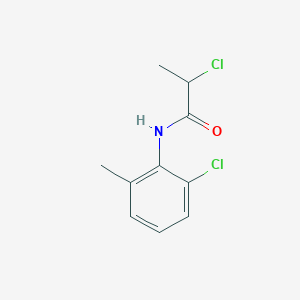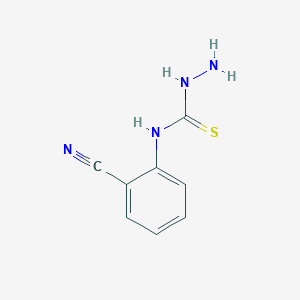
4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one” is a type of flavonoid . Flavonoids are a group of structurally diverse natural or synthetic compounds, many of which exhibit biological activity . They are commonly found in nature and are often cited in the literature by researchers in diverse specialized areas, including natural product chemistry, organic synthesis, medicinal and food chemistry, biology, toxicology, and biochemistry .
Molecular Structure Analysis
The structure of “4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one” is based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton . This structure is also condensed with a C6-C3 lignan precursor .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
One study highlights the antimicrobial and anti-inflammatory effects of compounds isolated from Belamcanda chinensis, notably tectorigenin monohydrate, which shares a similar structural motif with 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one. These compounds are linked by inter- and intramolecular O—H⋯O hydrogen bonds, indicating their potential for biological applications (Benguo Liu et al., 2008).
Catalysis and Organic Synthesis
The utility in catalysis and organic synthesis is demonstrated through the development of polystyrene-supported TBD catalysts. These catalysts are used in Michael additions, crucial for the synthesis of Warfarin and its analogues, showcasing the compound's role in facilitating environmentally friendly chemical processes (Matteo Alonzi et al., 2014).
Photovoltaic and Electronic Properties
Research into chromen-2-one-based organic dyes for dye-sensitized solar cells reveals their significance in improving photoelectric conversion efficiency (PCE). These dyes, through structural modifications, exhibit enhanced light-capturing and electron injection capabilities, contributing to advancements in solar energy conversion (E. Gad et al., 2020).
Antimicrobial Activity
A series of novel chromen-2-one compounds demonstrated significant in vitro antimicrobial activity, underscoring their potential as leads for developing new antibacterial and antifungal agents. This highlights the compound's utility in addressing drug-resistant microbial infections (Devender Mandala et al., 2013).
Spectroscopic and Structural Analyses
Spectroscopic analysis and DFT investigation of benzopyran analogues, including compounds related to 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one, have provided insights into their physicochemical properties, biological activities, and interactions with graphene. These studies are pivotal for understanding the fundamental properties and potential applications of these compounds in various scientific domains (J. S. Al-Otaibi et al., 2020).
Eigenschaften
IUPAC Name |
4,7-dihydroxy-3-(2-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-12-5-3-2-4-10(12)14-15(18)11-7-6-9(17)8-13(11)21-16(14)19/h2-8,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXPAXCSKUAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)
![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)


![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2973538.png)

![N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2973541.png)